3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine
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Overview
Description
3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promise in various studies as a potential therapeutic agent for the treatment of several diseases.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine is not fully understood. However, it has been hypothesized that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed to act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and depression. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and depression. Additionally, more research is needed to understand its mechanism of action and potential side effects. Other future directions may include exploring the antioxidant and anti-inflammatory properties of this compound and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-(3-chloroprop-1-en-1-yl)piperazine and 6-(4-bromopyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base. The resulting compound has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as an antidepressant, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-18-11-13-27(24-18)21-10-9-20(22-23-21)26-16-14-25(15-17-26)12-5-8-19-6-3-2-4-7-19/h2-11,13H,12,14-17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHCJIJLQJYSIK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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